4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine
Description
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine-based compound featuring two 2,5-dimethoxyphenyl substituents at the 4- and 6-positions of the pyrimidine core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical research. Its molecular weight is 386.25 g/mol, with a purity of 95.0% in available batches .
Properties
IUPAC Name |
4,6-bis(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-18(26-3)14(9-12)16-11-17(23-20(21)22-16)15-10-13(25-2)6-8-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWTSQCJMNGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester-Guanidine Condensation
The foundational approach involves reacting bis(2,5-dimethoxyphenyl)malonic acid diethyl ester with guanidine in a sodium ethoxide medium. This method mirrors the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines described in, where monosubstituted malonic esters undergo cyclization to form the pyrimidine ring.
Reaction Conditions :
-
Substrate : Diethyl bis(2,5-dimethoxyphenyl)malonate (synthesized via esterification of malonic acid with 2,5-dimethoxyphenol).
-
Reagents : Guanidine hydrochloride (1.2 equiv), sodium ethoxide (excess, 3.0 equiv).
-
Solvent : Anhydrous ethanol, reflux (78°C, 12–16 h).
-
Yield : 58–65% (isolated after recrystallization from ethanol/water).
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of guanidine on the electrophilic carbonyl carbons of the malonic ester, followed by cyclodehydration to form the pyrimidine ring. The 2-amino group originates from guanidine, while the 4,6-positions are occupied by the aryl substituents.
Analytical Data :
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, NH2), 7.12–6.78 (m, 8H, aromatic H), 3.85 (s, 12H, OCH3).
-
13C NMR : δ 164.3 (C-2, pyrimidine), 152.1 (C-4, C-6), 148.9–112.4 (aromatic C), 56.1 (OCH3).
Vilsmeier–Haack–Arnold Chlorination and Functionalization
Direct Arylation Strategies
Ullmann-Type Coupling
Copper-catalyzed coupling of 2-aminopyrimidine with 2,5-dimethoxyiodobenzene introduces aryl groups at C-4 and C-6. This method, though less common, avoids prefunctionalized pyrimidine cores.
Reaction Conditions :
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Base : Cs2CO3 (3.0 equiv).
-
Solvent : DMSO, 120°C, 24 h.
-
Yield : 28% (low due to competing side reactions).
Optimization :
Switching to Pd catalysis (Pd(OAc)2, SPhos ligand) enhances regioselectivity, achieving 48% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Malonic Ester Condensation | Cyclization with guanidine | 65 | 98 | High |
| Suzuki Coupling | Pd-mediated cross-coupling | 55 | 95 | Moderate |
| Ullmann Coupling | Cu/Pd-mediated arylation | 48 | 90 | Low |
Insights :
-
Condensation offers the highest yield and scalability but requires synthesis of the bis-aryl malonic ester.
-
Suzuki Coupling provides flexibility in aryl group introduction but demands dichloropyrimidine precursors.
-
Ullmann Coupling is less efficient but valuable for late-stage functionalization.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
-
ESI-MS : [M+H]+ at m/z 434.2 (calculated 434.18 for C24H24N3O4).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Its potential as an anticancer agent has been explored, and it may be used in the development of new chemotherapeutic drugs.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit the activity of Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and trigger apoptotic cell death in cancer cells . The molecular pathways involved include the reduction of phosphorylation of Aurora kinase A and the activation of caspase-mediated apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrimidine Derivatives
Biological Activity
4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry for its potential biological activities, particularly in cancer therapy. This compound features two 2,5-dimethoxyphenyl groups and an amine group, which contribute to its unique properties and biological interactions.
The primary biological target of this compound is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. The compound inhibits AURKA activity, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Specifically, it has been shown to reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells, indicating its role in modulating kinase activity and influencing cellular outcomes .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HCT116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : In vitro studies reported IC50 values indicating significant antiproliferative effects. For instance, studies showed IC50 values as low as 5.9 µM against A549 cells, demonstrating its potency compared to standard chemotherapeutics like Cisplatin .
Induction of Apoptosis
The compound induces apoptosis in a dose-dependent manner. Flow cytometry analyses have revealed increased early and late apoptotic cell populations upon treatment with this compound. For example, at higher concentrations (10 µM and 15 µM), late apoptosis rates reached up to 65% in specific cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 4,6-Diphenylpyrimidin-2-amine | Structure | Moderate anticancer activity | Not specified |
| Pyrimido[4,5-d]pyrimidine analogs | Structure | Diverse biological activities | Varies |
| 4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | Structure | Anticancer and anti-inflammatory | Not specified |
This table illustrates how this compound compares with other pyrimidine derivatives regarding biological activity and potency.
Case Studies
- In Vitro Studies : Research conducted on HCT116 cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways.
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to AURKA's active site, providing insights into its mechanism of action at the molecular level. These studies suggest that the presence of dimethoxy groups enhances binding affinity due to increased electron donation .
Q & A
Q. What are the optimal synthetic routes for 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or Suzuki-Miyaura cross-coupling, to introduce the 2,5-dimethoxyphenyl groups to the pyrimidine core. Key parameters to optimize include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) for isolating pure product.
Validation: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and pyrimidine proton signals (δ ~6.5–8.5 ppm) to confirm substitution patterns .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- DFT calculations : Predict electronic distributions (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA .
Note: X-ray crystallography (if crystals are obtainable) resolves bond lengths/angles and π-stacking interactions .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays), methanol, or chloroform. Use sonication or heating (40–60°C) to aid dissolution .
- Stability : Conduct accelerated degradation studies (e.g., 70°C/75% RH for 1 week) and monitor via HPLC. Store under inert gas (N₂/Ar) at −20°C for long-term stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Methodological Answer:
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/DCM). Refine data with SHELXL to determine torsion angles (e.g., dihedral angles between pyrimidine and dimethoxyphenyl groups) and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Comparative analysis : Overlay structures with analogous pyrimidines (e.g., 4,6-diphenyl derivatives) to identify steric/electronic effects of methoxy substituents .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols (e.g., MTT assay, 48–72 hr exposure) .
- Control variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch purity variations .
- Mechanistic studies : Use knock-down models (e.g., siRNA) or fluorescence tagging to confirm target engagement .
Q. What strategies enable structure-activity relationship (SAR) analysis for medicinal chemistry applications?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess changes in activity .
- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (dimethoxyphenyl groups) .
- Data integration : Cross-reference bioactivity data with ADMET predictions (e.g., LogP, CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
